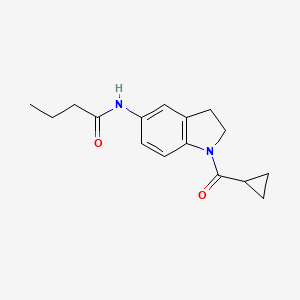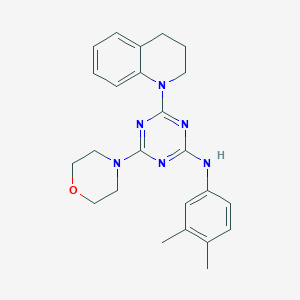![molecular formula C14H12F2N4O B6579815 7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 946237-31-6](/img/structure/B6579815.png)
7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a type of nitrogen-containing heterocycle . It’s part of the family of [1,2,4]triazolo[4,3-a]pyrazines . These compounds are key structural fragments of antiviral agents and have shown antibacterial activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-8-one derivatives involves a variety of synthetic routes . A common method starts from 2,3-dichloropyrazine and involves cyclization of the obtained 2-chloro-3-hydrazinopyrazine by the action of carbonic acid halo anhydrides followed by hydrolysis of the intermediate 8-chloro[1,2,4]triazolo[4,3-a]pyrazine and its consequent alkylation . Another approach involves the Dimroth rearrangement, which is an isomerization of heterocycles involving relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyrazines involves a set of heterocycles obtained through various synthetic routes . The structure–activity relationship of these derivatives has been preliminarily analyzed .
Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction in the synthesis of [1,2,4]triazolo[4,3-a]pyrazines . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
科学的研究の応用
7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has been studied extensively for its potential applications in the fields of synthetic organic chemistry, materials science, and drug synthesis. In synthetic organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also be used as a catalyst for a variety of reactions, such as the Biginelli reaction and the Ugi reaction. In materials science, this compound can be used to synthesize polymers and other materials with desired properties. In drug synthesis, this compound can be used to synthesize novel drugs and other therapeutic agents.
作用機序
The mechanism of action of 7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is not yet fully understood. However, it is believed that the compound can act as a catalyst in certain reactions, such as the Biginelli reaction and the Ugi reaction. Additionally, it is thought that this compound can act as a ligand in certain reactions, binding to metal ions and forming stable complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied in detail. However, it is believed that the compound may have some therapeutic effects due to its ability to act as a catalyst and a ligand. Additionally, this compound may have some anti-inflammatory and antioxidant effects due to its heterocyclic structure.
実験室実験の利点と制限
The advantages of using 7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one in lab experiments include its low cost, its high reactivity, and its versatility. Additionally, this compound is relatively easy to synthesize and is readily available. The main limitation of using this compound in lab experiments is its lack of toxicity data, which makes it difficult to assess its safety in certain applications.
将来の方向性
Future research on 7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one should focus on its potential applications in drug synthesis and materials science. Additionally, further studies should be conducted to investigate its mechanism of action and biochemical and physiological effects. Additionally, further studies should be conducted to assess the safety and toxicity of this compound in various applications. Finally, further studies should be conducted to determine the optimal conditions for the synthesis of this compound and its derivatives.
合成法
7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one can be synthesized through a number of methods, including the Biginelli reaction, the Ugi reaction, and the Wittig reaction. The Biginelli reaction is a three-component condensation reaction between an aldehyde, an acid, and an urea or thiourea. The Ugi reaction is a four-component condensation reaction between an aldehyde, an amine, an isocyanide, and an acid. The Wittig reaction is a chemical reaction between an aldehyde or ketone and a phosphonium salt.
特性
IUPAC Name |
7-(3,4-difluorophenyl)-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4O/c1-2-3-12-17-18-13-14(21)19(6-7-20(12)13)9-4-5-10(15)11(16)8-9/h4-8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLFXXAJYNTHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C=CN(C2=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6579742.png)
![6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6579749.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6579753.png)


![2-[(cyanomethyl)sulfanyl]-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B6579771.png)
![3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579792.png)
![7-(3-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579807.png)
![7-(3,4-difluorophenyl)-3-ethyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579811.png)
![7-(4-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579812.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B6579829.png)
![methyl 4-oxo-2-sulfanylidene-3-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6579836.png)